molecular formula C15H22N2O2S B2894972 N-(1-morpholino-1-(thiophen-2-yl)propan-2-yl)cyclopropanecarboxamide CAS No. 863017-18-9

N-(1-morpholino-1-(thiophen-2-yl)propan-2-yl)cyclopropanecarboxamide

Cat. No.: B2894972
CAS No.: 863017-18-9
M. Wt: 294.41
InChI Key: FMZPTZQEOZVBTJ-UHFFFAOYSA-N
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Description

N-(1-morpholino-1-(thiophen-2-yl)propan-2-yl)cyclopropanecarboxamide is a complex organic compound characterized by its unique molecular structure, which includes a morpholine ring, a thiophene ring, and a cyclopropanecarboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(1-morpholino-1-(thiophen-2-yl)propan-2-yl)cyclopropanecarboxamide typically involves multiple steps, starting with the formation of the thiophene ring, followed by the introduction of the morpholine and cyclopropanecarboxamide groups. Common synthetic routes include:

  • Condensation Reactions: These reactions involve the condensation of thiophene derivatives with morpholine and cyclopropanecarboxamide under controlled conditions.

  • Cyclization Reactions: Cyclization reactions are employed to form the cyclopropane ring, often using catalysts to facilitate the process.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: N-(1-morpholino-1-(thiophen-2-yl)propan-2-yl)cyclopropanecarboxamide can undergo various chemical reactions, including:

  • Oxidation: Oxidation reactions can be used to introduce functional groups or modify existing ones.

  • Reduction: Reduction reactions can be employed to reduce specific functional groups within the compound.

  • Substitution Reactions: Substitution reactions can be used to replace certain atoms or groups within the molecule with others.

Common Reagents and Conditions:

  • Oxidation Reagents: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction Reagents: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

  • Substitution Reagents: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products Formed: The major products formed from these reactions can include oxidized or reduced derivatives of the compound, as well as substituted analogs with different functional groups.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, N-(1-morpholino-1-(thiophen-2-yl)propan-2-yl)cyclopropanecarboxamide can be used to study enzyme inhibition, receptor binding, and other biochemical processes.

Medicine: This compound has potential applications in drug development, particularly in the design of new therapeutic agents. Its ability to interact with biological targets makes it a candidate for further research in medicinal chemistry.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, agrochemicals, and other high-value products.

Mechanism of Action

The mechanism by which N-(1-morpholino-1-(thiophen-2-yl)propan-2-yl)cyclopropanecarboxamide exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact mechanism can vary depending on the context in which the compound is used.

Molecular Targets and Pathways:

  • Enzyme Inhibition: The compound may inhibit specific enzymes, leading to the disruption of metabolic pathways.

  • Receptor Binding: It may bind to receptors, triggering signaling cascades that result in physiological effects.

Comparison with Similar Compounds

  • N-(1-morpholino-1-(thiophen-2-yl)propan-2-yl)acetamide

  • N-(1-morpholino-1-(thiophen-2-yl)propan-2-yl)benzamide

  • N-(1-morpholino-1-(thiophen-2-yl)propan-2-yl)ethanamide

Uniqueness: N-(1-morpholino-1-(thiophen-2-yl)propan-2-yl)cyclopropanecarboxamide stands out due to its cyclopropane ring, which imparts unique chemical and physical properties compared to its analogs. This structural feature can influence its reactivity, stability, and biological activity.

Properties

IUPAC Name

N-(1-morpholin-4-yl-1-thiophen-2-ylpropan-2-yl)cyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O2S/c1-11(16-15(18)12-4-5-12)14(13-3-2-10-20-13)17-6-8-19-9-7-17/h2-3,10-12,14H,4-9H2,1H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMZPTZQEOZVBTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C1=CC=CS1)N2CCOCC2)NC(=O)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>44.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24816856
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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